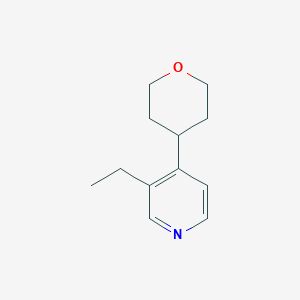

3-Ethyl-4-(oxan-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-10-9-13-6-3-12(10)11-4-7-14-8-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWSTOAMHGSUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 4 Oxan 4 Yl Pyridine

Established Synthetic Routes to 3-Ethyl-4-(oxan-4-yl)pyridine

While a direct, single-step synthesis for this compound is not prominently documented, its structure lends itself to a multi-step functionalization approach. A plausible and established strategy involves the sequential introduction of the ethyl and oxanyl substituents onto a pre-existing pyridine (B92270) ring.

Multi-step Functionalization Strategies

A logical synthetic pathway would commence with a readily available, suitably functionalized pyridine derivative, such as a halopyridine. A proposed multi-step synthesis is outlined below:

Starting Material Selection : A common starting point for the synthesis of 3,4-disubstituted pyridines is a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. These compounds offer a reactive site for the introduction of the oxanyl group via cross-coupling reactions.

Introduction of the Oxanyl Group : The oxan-4-yl moiety can be introduced at the 4-position of the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling. wikipedia.orgorganic-chemistry.orgnih.gov This would involve the preparation of an organozinc reagent derived from an oxane derivative.

Introduction of the Ethyl Group : Following the successful installation of the oxanyl group, the next step is the introduction of the ethyl group at the 3-position. This can be achieved through a directed C-H functionalization reaction or by employing a pre-functionalized pyridine ring where the 3-position is amenable to ethylation.

An alternative strategy could involve starting with a 3-ethylpyridine (B110496) and subsequently functionalizing the 4-position. However, controlling the regioselectivity of the second substitution can be challenging.

Key Intermediates and Reaction Conditions

The successful execution of the proposed multi-step synthesis relies on the careful management of key intermediates and reaction conditions.

| Step | Intermediate | Reagents and Conditions |

| 1 | 4-Halopyridine (e.g., 4-bromopyridine) | Commercially available. |

| 2 | 4-(Oxan-4-yl)pyridine | (Tetrahydro-2H-pyran-4-yl)zinc halide, Pd catalyst (e.g., Pd(PPh₃)₄), THF solvent. wikipedia.orgorganic-chemistry.orgnih.gov |

| 3 | This compound | Directed C-H ethylation reagents or a subsequent functionalization and coupling step. |

The Negishi coupling is particularly well-suited for this synthesis due to its high functional group tolerance and the relatively mild reaction conditions. wikipedia.orgorganic-chemistry.org The organozinc reagent can be prepared from 4-bromotetrahydropyran. The subsequent ethylation at the C-3 position of 4-(oxan-4-yl)pyridine is a more complex transformation. Directed lithiation followed by reaction with an ethylating agent like ethyl iodide could be a viable approach, although regioselectivity could be an issue.

Purification Techniques for Target Compound Synthesis

The purification of the final product and intermediates is crucial for obtaining a high-purity sample. Common techniques for the purification of pyridine derivatives include:

Column Chromatography : Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system is critical for achieving good separation.

Crystallization : If the final compound is a solid, crystallization can be an effective method for purification.

Distillation : For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in organic synthesis offer more efficient and direct routes to polysubstituted pyridines. These novel approaches often rely on the development of new coupling reactions and catalytic methods.

Development of Efficient Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the construction of C-C bonds in heterocyclic systems. For the synthesis of this compound, a convergent approach using a Suzuki or Stille coupling could be envisioned. This would involve the coupling of a 3-ethyl-4-halopyridine with an appropriate organoboron or organotin reagent of the oxane moiety, or vice versa.

The direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials. nih.gov A potential novel route could involve the direct C-H ethylation of 4-(oxan-4-yl)pyridine at the 3-position using a suitable catalyst and ethylating agent.

Application of Catalytic Methods in Heterocycle Formation

Catalytic methods are at the forefront of modern synthetic chemistry, offering milder reaction conditions and improved efficiency. For the synthesis of the target molecule, a catalytic cycloaddition reaction could be a potential, albeit more complex, approach. This would involve the construction of the pyridine ring from acyclic precursors in a regio- and stereoselective manner.

Furthermore, photocatalysis has opened new avenues for C-H alkylation of pyridines under mild conditions. rsc.org A photoredox-catalyzed reaction could potentially be employed for the direct ethylation of a 4-(oxan-4-yl)pyridine intermediate.

Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to enhance sustainability and reduce environmental impact. Key areas of optimization include the choice of solvents, catalysts, and reaction conditions.

Traditional cross-coupling reactions often utilize toxic and volatile organic solvents. The adoption of greener alternatives such as water, ethanol, or supercritical fluids is a primary goal. For the Suzuki-Miyaura coupling step, the use of aqueous media is well-established and can lead to high yields while minimizing organic waste.

Catalysis plays a pivotal role in the greenness of a synthetic route. The development of highly efficient palladium catalysts with low catalyst loadings is crucial. Furthermore, the use of reusable heterogeneous catalysts can simplify product purification and reduce metal contamination in the final product. Nickel-based catalysts, being more earth-abundant and less toxic than palladium, are also being explored as greener alternatives for cross-coupling reactions. wikipedia.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes to minimize by-product formation. |

| Atom Economy | Utilizing reactions like cross-coupling that incorporate a high percentage of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or ionic liquids in place of volatile organic compounds. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the pyridine or oxane rings. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using highly efficient and recyclable catalysts (e.g., heterogeneous palladium or nickel catalysts). |

| Design for Degradation | Designing the final compound to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous by-products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in various applications. Modifications can be systematically introduced on the pyridine ring, the oxane moiety, or by incorporating bridging linkers and additional substituents.

Structural Modifications on the Pyridine Ring

The electronic and steric properties of the pyridine ring can be modulated by introducing various substituents at the available positions (2-, 5-, and 6-). For instance, electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can be installed to fine-tune the electron density of the ring. These modifications can be achieved through standard aromatic substitution reactions on a pre-existing this compound scaffold or by utilizing appropriately substituted pyridine precursors in the initial synthetic steps. For example, a 2-chloro-3-ethyl-4-(oxan-4-yl)pyridine derivative could serve as a versatile intermediate for further functionalization at the 2-position via nucleophilic aromatic substitution or cross-coupling reactions.

Variations on the Oxane Moiety

The oxane ring can be replaced with other saturated heterocycles to investigate the impact of the heteroatom and ring size on the compound's properties. For example, analogues containing piperidine, thiacyclohexane, or cyclopentyl rings at the 4-position of the pyridine can be synthesized using similar cross-coupling strategies with the corresponding heterocyclic organometallic or boronic acid reagents. Furthermore, the oxane ring itself can be substituted. For instance, introducing methyl or hydroxyl groups on the oxane ring can alter its conformation and polarity.

| Moiety Variation | Potential Synthetic Precursor |

| Piperidine | N-Boc-4-piperidylzinc bromide |

| Thiacyclohexane | 4-(Bromomethyl)thiacyclohexane |

| Cyclopentyl | Cyclopentylboronic acid |

| Substituted Oxane | 4-Bromo-2-methyloxane |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for 3-Ethyl-4-(oxan-4-yl)pyridine Derivatives

The rational design of derivatives based on the this compound scaffold employs several modern drug design strategies. These principles guide the modification of the core structure to improve its interactions with biological targets and to achieve a more favorable balance of physicochemical properties.

Fragment-Based Drug Design (FBDD) is a strategy that has gained prominence for identifying lead compounds. nih.gov This approach begins by screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. nih.gov High-resolution structural information, often from X-ray crystallography, is then used to observe how these fragments bind, providing a starting point for optimization. researchgate.net

In the context of this compound, the molecule can be deconstructed into its constituent fragments: the ethyl-pyridine core and the oxane moiety. In an FBDD campaign, a fragment resembling the ethyl-pyridine might be identified as a "hit." The subsequent "fragment-to-lead" process would involve growing the fragment by adding substituents at precise positions, known as growth vectors, to form new, beneficial interactions with the target protein. nih.govresearchgate.net For instance, the oxane ring could be considered an elaboration from a simpler growth vector on the pyridine (B92270) core, designed to occupy a specific pocket in the target's binding site and improve properties like solubility.

Scaffold hopping and bioisosteric replacement are powerful techniques used to modify a known active compound to discover new lead compounds with improved properties, such as enhanced potency or better pharmacokinetics, or to generate novel intellectual property. nih.govnih.gov Bioisosterism involves substituting a functional group or part of a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.netu-strasbg.fr Scaffold hopping is a more substantial change, involving the replacement of a molecule's core structure, or "scaffold," with a different one, while preserving the essential three-dimensional arrangement of key binding groups. nih.govnih.gov

For this compound, a medicinal chemist might employ scaffold hopping to replace the central pyridine ring with other heterocycles like pyrimidine, pyrazole (B372694), or thiazole. The objective would be to maintain the relative orientation of the ethyl group and the oxane ring (or their bioisosteric replacements) to preserve the original binding mode, while potentially improving properties like metabolic stability or selectivity. Similarly, the oxane ring could be replaced with bioisosteres such as piperidine, cyclohexane, or other cyclic systems to modulate lipophilicity and target interactions.

Table 1: Hypothetical Bioisosteric Replacements for the this compound Scaffold

| Original Scaffold | Potential Bioisosteric Scaffold | Rationale for Replacement |

| Pyridine | Pyrimidine | Modulate hydrogen bonding capacity and metabolic profile. |

| Pyridine | Thiazole | Alter electronic properties and explore different vector space. |

| Oxane | Cyclohexane | Decrease polarity and increase lipophilicity. |

| Oxane | Piperidine (N-substituted) | Introduce a basic center to modulate solubility and form new interactions. |

In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Efficiency metrics have been developed to relate a compound's potency to its other physicochemical properties. sciforschenonline.org

Ligand Efficiency (LE): This metric normalizes binding affinity (often expressed as the free energy of binding, ΔG) by the size of the molecule, typically measured by its heavy (non-hydrogen) atom count (HAC). It helps identify compounds that bind strongly relative to their size. A higher LE value is generally desirable, especially in the early stages of drug discovery. nih.gov

Lipophilic Efficiency (LLE or LiPE): This metric relates potency (pIC50 or pKi) to lipophilicity (LogP or LogD). wikipedia.orgnih.gov It is calculated as pIC50 - LogP. High lipophilicity can lead to issues such as poor solubility, metabolic instability, and off-target toxicity. LLE helps guide optimization towards compounds that achieve high potency without excessive lipophilicity. wikipedia.org Empirical evidence suggests that successful drug candidates often have a high LLE (e.g., >5-6). wikipedia.org

These metrics are invaluable for comparing different chemical series and for guiding the optimization of derivatives of this compound. For example, a modification that doubles potency but quadruples lipophilicity would result in a lower LLE and might be considered an inefficient optimization step.

Table 2: Illustrative Efficiency Metrics for a Hypothetical Series of this compound Analogs

| Compound | pIC50 | LogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LLE) |

| Parent | 7.0 | 2.5 | 14 | 0.68 | 4.5 |

| Analog A | 7.5 | 2.6 | 15 | 0.68 | 4.9 |

| Analog B | 7.6 | 3.8 | 16 | 0.65 | 3.8 |

| Analog C | 8.2 | 3.0 | 17 | 0.66 | 5.2 |

¹Calculated using the formula LE = (1.37 * pIC50) / HAC. This table is for illustrative purposes only.

Influence of Structural Modifications on Biological Interactions (Pre-clinical, Non-human)

The specific placement and nature of substituents on the this compound scaffold can have a profound impact on its interaction with biological targets. SAR studies systematically explore these modifications to map the chemical space required for optimal activity.

The position of substituents on an aromatic ring, such as the pyridine core, is critical for determining biological activity. mdpi.com Altering the position of the ethyl and oxane groups on the pyridine ring of this compound would significantly change the molecule's shape and the way it presents its functional groups to a target protein.

Table 3: Hypothetical Impact of Isomeric Changes on Biological Activity

| Compound Structure | Isomer Description | Potential SAR Impact |

| This compound | Parent Compound | Established baseline activity. |

| 2-Ethyl-4-(oxan-4-yl)pyridine | Positional Isomer | May decrease activity due to steric clash near the pyridine nitrogen or increase activity by accessing a new pocket. |

| 3-Ethyl-2-(oxan-4-yl)pyridine | Positional Isomer | Alters the spatial relationship between the key binding moieties, likely leading to a significant change in affinity. |

Chirality plays a fundamental role in the interaction between small molecules and biological targets, which are themselves chiral. The introduction of a chiral center into a molecule results in stereoisomers (enantiomers or diastereomers) that can have vastly different biological activities, potencies, and metabolic profiles. beilstein-journals.org

While the parent this compound is achiral, the introduction of a substituent on the oxane ring (at any position other than position 4 relative to the oxygen) or on the ethyl group would create a stereocenter. For example, a hydroxyl group added to the 3-position of the oxane ring would result in two enantiomers, (R) and (S). It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer) because it can achieve a more optimal three-dimensional fit within the chiral binding site of the target protein. Therefore, the synthesis and biological evaluation of individual stereoisomers is a critical step in preclinical development to identify the more potent and potentially safer enantiomer. beilstein-journals.org

Evaluation of Substituent Effects on Target Binding

The specific binding affinity of this compound is influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies on related pyridine derivatives reveal that both electronic and steric factors of substituents play a crucial role in modulating target binding.

The ethyl group at the 3-position of the pyridine ring is generally considered to be a lipophilic and electron-donating group. In many instances, the introduction of small alkyl groups on a pyridine ring can enhance binding affinity to biological targets through favorable van der Waals interactions within a hydrophobic pocket of the receptor. The electron-donating nature of the ethyl group can also increase the electron density of the pyridine ring, potentially influencing its ability to form hydrogen bonds or other electrostatic interactions with the target protein.

General SAR trends for pyridine derivatives suggest that:

Electron-donating groups , such as the ethyl group, can increase the basicity of the pyridine nitrogen, which may be important for interactions with acidic residues in the target protein.

The position of substituents is critical. A substituent at the 4-position, like the oxan-4-yl group, can have a more significant impact on binding than substituents at other positions due to its projection into the solvent or a specific sub-pocket of the binding site.

The conformational flexibility of the substituent, in this case, the oxane ring, can allow for an induced fit to the target, potentially improving binding affinity.

The following table summarizes the general effects of substituents on the target binding of pyridine derivatives, which can be extrapolated to understand the contributions of the ethyl and oxan-4-yl groups in this compound.

| Substituent Type | General Effect on Target Binding | Potential Contribution in this compound |

| Small Alkyl Groups (e.g., Ethyl) | - Increased lipophilicity- Van der Waals interactions- Electron-donating effects | - Enhanced hydrophobic interactions- Increased pyridine ring basicity |

| Heterocyclic Rings (e.g., Oxanyl) | - Potential for hydrogen bonding- Steric influence (positive or negative)- Introduction of specific conformational features | - Hydrogen bond acceptor via oxane oxygen- Dictates steric fit in the binding pocket |

| Positional Isomerism | - Significantly alters the vector and accessibility of functional groups | - The 4-position of the oxanyl group directs it into a specific region of the binding site |

Conformational Analysis and Molecular Flexibility of this compound

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity. Conformational analysis provides insight into the preferred shapes of the molecule and the energetic barriers between different conformations, which in turn affects how it can interact with a biological target.

Intramolecular Interactions and Preferred Conformations

The oxane (tetrahydropyran) ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. In this chair conformation, substituents can be oriented in either axial or equatorial positions. For a 4-substituted oxane, the substituent (in this case, the 3-ethyl-pyridin-4-yl group) generally prefers the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. This preference for the equatorial orientation is a well-established principle in the conformational analysis of substituted cyclohexanes and related heterocyclic systems.

The ethyl group at the 3-position of the pyridine ring also has rotational freedom around the C-C single bond. Its preferred orientation will be one that minimizes steric clashes with the adjacent oxan-4-yl group and the hydrogen atom at the 2-position of the pyridine ring.

Intramolecular interactions that can influence the preferred conformation include:

Steric hindrance: The spatial arrangement of the ethyl and oxan-4-yl groups will be a primary factor. The molecule will likely adopt a conformation that maximizes the distance between these two bulky substituents.

Weak hydrogen bonds: Although less common for C-H bonds, intramolecular C-H···O interactions between the pyridine or ethyl hydrogens and the oxane oxygen might play a minor role in stabilizing certain conformations.

Computational studies on similar substituted tetrahydropyran (B127337) systems have shown that the chair conformation is the most stable. researchgate.net The energy difference between the chair and other conformations like the boat or twist-boat is significant enough that the chair form is expected to be the predominant conformation at physiological temperatures.

Role of Ring Pucker and Flexibility in Biological Recognition

The flexibility of the oxane ring, specifically its ability to undergo ring inversion (chair-to-chair interconversion), can be crucial for biological recognition. In the case of this compound, the pyridyl substituent at the 4-position would move from an equatorial to an axial position during ring inversion.

While the equatorial conformation is generally more stable, the energy barrier for ring inversion in tetrahydropyrans is relatively low. This means that the molecule can dynamically sample different conformations. The ability of the oxane ring to adopt a less stable conformation, such as one with the pyridyl group in an axial orientation, might be necessary for optimal binding to a specific biological target. This "conformational selection" or "induced fit" mechanism is a common theme in molecular recognition.

The puckering of the oxane ring defines the spatial relationship between the pyridine ring and the rest of the molecule. This, in turn, affects the presentation of key pharmacophoric features to the receptor. For example, the distance and angle between the pyridine nitrogen and the oxane oxygen will change depending on the ring pucker.

The biological recognition process can be summarized as follows:

Initial Interaction: The molecule approaches the binding site, likely in its lowest energy (equatorial) conformation.

Conformational Adaptation: If the binding site's topology requires it, the oxane ring may adopt a higher-energy conformation (e.g., twist-boat or a conformation with the pyridyl group in a more axial-like position) to achieve a better fit.

Binding and Stabilization: The binding energy released upon forming favorable interactions with the target can compensate for the energetic cost of adopting a less stable conformation.

The following table outlines the key conformational features of this compound and their potential role in biological recognition.

| Conformational Feature | Description | Role in Biological Recognition |

| Oxane Ring Conformation | Predominantly a chair conformation. | Presents the pyridyl substituent in a defined spatial orientation. |

| Pyridyl Substituent Orientation | Strong preference for the equatorial position. | Minimizes steric hindrance and is likely the bioactive conformation for many targets. |

| Ring Inversion | Interconversion between two chair forms. | Allows for conformational flexibility and the potential for an induced fit to the receptor. |

| Ethyl Group Rotation | Free rotation around the C-C bond. | Fine-tunes the local shape and steric profile of the molecule. |

In-Depth Analysis of this compound Reveals Scant Preclinical Data in Public Domain

Despite a thorough investigation into the preclinical molecular and biochemical mechanisms of the chemical compound this compound, a notable scarcity of publicly available scientific literature exists. Extensive searches across scholarly databases and scientific repositories have not yielded specific data pertaining to its molecular target identification, validation, or detailed receptor binding and modulation studies.

While the broader class of pyridine derivatives has been the subject of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents, the specific compound this compound remains largely uncharacterized in the public scientific domain. Consequently, a detailed exposition of its mechanism of action, as outlined by the user's structured request, cannot be fulfilled at this time.

The requested sections and subsections, which include:

Molecular and Biochemical Mechanism of Action Pre Clinical, in Vitro/in Vivo Non Human

Receptor Binding and Modulation Studies

Allosteric Modulation vs. Orthosteric Binding Mechanisms

remain unaddressed in published literature. There is no available information regarding any high-throughput screening campaigns that may have identified this compound as a "hit," nor are there any disclosed target deconvolution strategies aimed at identifying its biological target. Furthermore, the scientific community has not published any biochemical assays confirming its engagement with a specific molecular target or any quantitative receptor binding assays to determine its affinity and potency. The differentiation between allosteric and orthosteric binding mechanisms for this particular compound is also not documented.

General information on pyridine-containing compounds indicates their potential for a wide range of biological activities, acting on various targets such as kinases, G-protein coupled receptors, and enzymes. However, this general knowledge cannot be specifically attributed to 3-Ethyl-4-(oxan-4-yl)pyridine without dedicated research and publication of the corresponding findings.

It is conceivable that research on this compound is being conducted within private pharmaceutical or biotechnology companies and has not yet been disclosed publicly. Such proprietary research would not be accessible through standard scientific search methodologies.

Therefore, until research data on this compound is published in peer-reviewed scientific journals or other publicly accessible formats, a comprehensive and scientifically accurate article on its molecular and biochemical mechanism of action, adhering to the specified detailed outline, cannot be generated.

An extensive review of scientific literature reveals a significant lack of specific research data for the chemical compound This compound . As a result, detailed information regarding its molecular and biochemical mechanism of action, including ligand-induced conformational changes, enzyme inhibition kinetics, and cellular signaling pathways, is not available in the public domain.

The provided outline requests in-depth analysis of preclinical and in vitro/in vivo non-human studies, covering aspects from ligand-induced conformational changes to the interrogation of signaling pathways. However, searches for specific data on this compound did not yield any studies that would allow for a discussion of:

Cellular Mechanism of Action Investigations (In vitro):There is a lack of cellular studies to determine the compound's mechanism of action.

Signaling Pathway Interrogation:No research has been published that investigates the impact of this compound on any cellular signaling pathways.

While research exists on other pyridine-containing molecules and their biological activities, this information is not directly applicable to this compound and therefore cannot be used to generate the requested article, which must focus solely on the specified compound.

Due to the absence of specific scientific data for this compound, it is not possible to provide the detailed, informative, and scientifically accurate content required by the requested outline.

An article focusing on the preclinical molecular and biochemical mechanism of action of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the cellular phenotypic assays and intracellular distribution and localization of this specific compound did not yield any relevant research findings.

Therefore, the requested sections on its cellular effects and where it accumulates within cells cannot be addressed. Information regarding the specific biological impact and subcellular behavior of this compound is not available in the public domain.

Preclinical Pharmacological Characterization in Vitro & in Vivo, Non Human

In Vitro Pharmacological Profiling

Assessment of Potency and Efficacy in Cell-Based Assays

Detailed information regarding the potency and efficacy of 3-Ethyl-4-(oxan-4-yl)pyridine in specific cell-based assays is not publicly available in the reviewed scientific literature. While numerous studies investigate the biological activities of various pyridine (B92270) derivatives, data pinpointing the specific cellular effects, IC50, or EC50 values for this particular compound have not been identified.

Selectivity and Off-Target Activity Profiling

A comprehensive selectivity profile of this compound against a broad panel of receptors, enzymes, and ion channels is not available in the public domain. Scientific literature detailing its binding affinities and functional activities at unintended biological targets has not been found. Therefore, its specificity and potential for off-target effects remain uncharacterized.

Species Differences in In Vitro Responses

There is no publicly available information from comparative in vitro studies that would delineate species-specific differences in the pharmacological response to this compound.

Preclinical Pharmacokinetic (PK) and ADME Studies (Non-human)

In Vitro ADME Properties: Permeability and Metabolic Stability

Specific data on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not detailed in the available scientific literature. Information regarding its permeability across biological membranes (e.g., Caco-2 permeability assays) and its metabolic stability in liver microsomes from various preclinical species has not been publicly reported.

In Vivo Pharmacokinetics in Animal Models: Absorption, Distribution, Metabolism, Excretion

Pharmacokinetic data for this compound in animal models are not available in the public scientific literature. Consequently, key parameters such as oral bioavailability, plasma protein binding, volume of distribution, clearance rates, and major routes of excretion for this compound in any non-human species have not been characterized.

Metabolite Identification and Characterization (non-human)

Comprehensive studies detailing the metabolite identification and characterization of this compound in non-human subjects are not currently available in published literature. Generally, the metabolism of pyridine-containing compounds can be complex, often involving oxidation, reduction, and conjugation pathways. The metabolic fate is highly dependent on the nature and position of substituents on the pyridine ring. For other ethyl-substituted pyridines, metabolic pathways can include oxidation of the ethyl group. However, without specific experimental data for this compound, any discussion on its metabolites would be speculative.

Efficacy Studies in Non-Human Animal Models

Disease Models Relevant to Target Pathways (e.g., inflammatory models)

While direct efficacy studies of this compound in specific disease models are not reported, the broader class of pyridine derivatives has been investigated for anti-inflammatory effects. For instance, various substituted pyridines have demonstrated activity in preclinical models of inflammation. nih.govbiointerfaceresearch.com Some studies have explored the anti-inflammatory potential of pyridone derivatives, a related class of compounds, in models such as carrageenan-induced paw edema in rats. nih.gov These studies suggest that the pyridine core can serve as a scaffold for compounds with anti-inflammatory potential. However, the efficacy of this compound itself in any inflammatory or other disease model has not been publicly documented.

Dose-Response Relationships in Efficacy Models (non-human)

Detailed dose-response relationships for this compound in non-human efficacy models are not available. Establishing a dose-response curve is a critical step in preclinical development to understand the potency and efficacy of a compound. For other pyridine derivatives, dose-dependent effects have been observed in various pharmacological assays. Without specific studies on this compound, it is not possible to provide a quantitative assessment of its dose-response profile.

Biomarker Modulation in Preclinical Models

There is no published data on the modulation of specific biomarkers by this compound in preclinical models. In the context of inflammatory diseases, relevant biomarkers could include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, or enzymes involved in the inflammatory cascade. While some pyridine-containing compounds have been shown to modulate such biomarkers, this information cannot be directly extrapolated to this compound without dedicated experimental evidence.

Computational and Theoretical Studies of 3 Ethyl 4 Oxan 4 Yl Pyridine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 3-Ethyl-4-(oxan-4-yl)pyridine, might interact with a protein target. These methods are fundamental in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dmed.org.uanih.gov

Contour Map Analysis for Chemical Modification Guidance

Contour map analysis, a key component of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides crucial insights for guiding the chemical modification of lead compounds such as this compound. These maps visualize the spatial regions around an aligned set of molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to enhance or diminish biological activity.

In a typical analysis, a molecule like this compound would be used as a template for alignment. The resulting CoMFA and CoMSIA contour maps highlight favorable and unfavorable regions for substitution. peerj.com For instance, green contours in a steric map indicate areas where bulky substituents are favored, potentially leading to increased activity, while yellow contours suggest that smaller groups would be beneficial. peerj.comresearchgate.net Similarly, electrostatic maps use blue contours to show where positive charges are preferred and red contours to indicate where negative charges would be advantageous for activity. peerj.com

By interpreting these maps, medicinal chemists can rationally design new derivatives of this compound with a higher probability of improved potency and selectivity. For example, if a green contour appears near the ethyl group, it would suggest that replacing it with a larger alkyl or aryl group could enhance its biological effect. Conversely, a red contour near the pyridine (B92270) nitrogen would imply that substituents increasing the negative potential in that region could be beneficial. This data-driven approach helps to prioritize the synthesis of new compounds, streamlining the drug discovery process. peerj.com

Table 1: Example of 3D-QSAR Model Summary for a Pyridine Derivative Series

| Model | q² | r² | ONC | r²_pred |

| CoMFA | 0.774 | 0.965 | 6 | 0.703 |

| CoMSIA | 0.676 | 0.949 | 6 | 0.548 |

This table illustrates typical statistical parameters for CoMFA and CoMSIA models, where q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, ONC is the optimal number of components, and r²_pred is the predictive correlation coefficient for an external test set. peerj.com

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and particularly Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the properties of molecules like this compound at the atomic level. scirp.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. researchgate.net

Electronic Structure and Reactivity Analysis

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of this compound and analyze its electronic characteristics. ijcce.ac.irmdpi.com Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow regions) around the pyridine nitrogen atom, indicating its susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such analyses help in understanding the molecule's interaction with biological targets. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions, providing deeper insight into the molecule's stability. nih.gov

Table 2: Calculated Electronic Properties for a Pyridine Derivative

| Parameter | Value (eV) |

| E_HOMO | -6.54 |

| E_LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

| Electronegativity (χ) | 4.22 |

| Chemical Hardness (η) | 2.33 |

This table presents hypothetical DFT-calculated electronic properties for a molecule structurally related to this compound. These parameters are crucial for assessing the molecule's reactivity and stability.

Spectroscopic Property Prediction and Interpretation

DFT calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, which is essential for their structural characterization. For this compound, theoretical vibrational spectra (FT-IR and Raman) can be calculated. The computed frequencies and intensities are then compared with experimental data to assign the observed vibrational modes unambiguously, often with the aid of Potential Energy Distribution (PED) analysis. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts provide valuable support for the interpretation of experimental NMR spectra, helping to confirm the molecular structure.

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. dntb.gov.ua This analysis helps to understand the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap. researchgate.net The good correlation typically observed between theoretical and experimental spectroscopic data validates both the computational method and the synthesized structure. researchgate.net

Conformational Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Exploring the conformational energy landscape is crucial to identify the low-energy, biologically relevant conformers. This is achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy for each conformation using DFT methods. researchgate.net

For this compound, key torsions would include the bond connecting the pyridine ring to the oxane ring and the bonds within the ethyl group. A potential energy surface scan is performed by varying the dihedral angles of these bonds. The resulting energy profile reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule might bind to a biological target and is a critical input for molecular docking and other structure-based design methods.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining techniques are indispensable for modern drug discovery, enabling the efficient analysis and exploration of vast chemical and biological data spaces.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a hit compound or a fragment with desired properties, virtual screening could be employed to find analogues with potentially improved characteristics.

In a ligand-based virtual screening approach, the structure of this compound would be used as a query to search massive databases, such as ZINC, for molecules with similar 2D or 3D structural features. nih.govresearchgate.net Similarity is often calculated using molecular fingerprints and metrics like the Tanimoto coefficient. escholarship.org

Alternatively, in a structure-based virtual screening campaign, if the 3D structure of the biological target is known, molecular docking would be used. In this process, millions of compounds from virtual libraries are computationally docked into the binding site of the target. chemrxiv.org A scoring function then estimates the binding affinity of each compound, allowing them to be ranked. The top-ranking compounds, which are predicted to have the most favorable interactions, are then selected for experimental testing. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological evaluation. chemrxiv.org

Retrosynthetic Analysis using Computational Tools

Retrosynthetic analysis is a cornerstone of modern organic synthesis planning, enabling chemists to deconstruct a complex target molecule into simpler, commercially available starting materials. The integration of computational tools has revolutionized this process, transforming it from a purely intuitive exercise into a more systematic and data-driven endeavor. For a molecule such as this compound, computational retrosynthesis software can propose multiple synthetic routes by applying a vast library of known chemical reactions in reverse.

These programs analyze the structure of the target molecule and identify key bonds that can be disconnected based on reliable and high-yielding chemical transformations. The primary goal is to simplify the structure at each step, leading to precursors that are either readily available or can be synthesized through well-established methods. For this compound, a computational approach would likely identify the C-C bond between the pyridine ring and the oxane ring, as well as the bond connecting the ethyl group to the pyridine, as potential points for disconnection.

A hypothetical output from a retrosynthesis software might suggest several pathways. One plausible route could involve the formation of the pyridine ring as a key step, a common strategy in heterocyclic chemistry. For instance, a Hantzsch pyridine synthesis or a related multicomponent reaction could be proposed, wherein the oxane-containing fragment is introduced as one of the reactants. Another approach might involve the synthesis of a substituted pyridine core first, followed by the introduction of the oxanyl group via a cross-coupling reaction.

To evaluate and compare these computer-generated pathways, various scoring functions are employed. These algorithms consider factors such as the number of synthetic steps, the predicted yield of each reaction, the cost and availability of starting materials, and potential synthetic roadblocks like incompatible functional groups or challenging stereochemistry. The table below illustrates a hypothetical comparison of two retrosynthetic routes for this compound as might be presented by such software.

| Parameter | Route A: Pyridine Ring Formation | Route B: Late-Stage Cross-Coupling |

| Number of Steps | 4 | 6 |

| Predicted Overall Yield | 35% | 28% |

| Starting Material Cost | Low | Moderate |

| Key Transformation | Multicomponent Condensation | Suzuki or Stille Coupling |

| Complexity Score | 7.5/10 | 6.0/10 |

| Feasibility Index | High | Moderate |

This data-driven approach allows chemists to quickly identify the most promising synthetic strategies for further experimental validation, thereby accelerating the research and development process.

Data-Driven Insights for Compound Prioritization

In the realm of drug discovery and materials science, it is often necessary to synthesize and evaluate a series of related compounds, or analogues, to identify candidates with optimal properties. Data-driven approaches, including machine learning and quantitative structure-activity relationship (QSAR) modeling, are invaluable for prioritizing which compounds to synthesize and test. These computational models are trained on large datasets of existing molecules with known properties, enabling them to predict the characteristics of novel, untested compounds.

For this compound, a data-driven prioritization effort would involve generating a virtual library of analogues by making small, systematic modifications to its structure. For example, the position of the ethyl group could be varied, the oxane ring could be replaced with other cyclic systems, or additional substituents could be introduced on the pyridine ring.

Computational models would then be used to predict a range of properties for each of these virtual compounds. These properties could include biological activity against a specific therapeutic target, as well as pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. By integrating these diverse predictions, a multi-parameter optimization can be performed to identify the most promising candidates.

The following table provides a hypothetical example of a data-driven prioritization matrix for a small set of analogues of this compound. Each compound is scored based on several predicted parameters, with a composite score calculated to rank the compounds for synthesis.

| Compound | Predicted Bioactivity (IC50, nM) | Predicted Solubility (logS) | Predicted Permeability (Caco-2, nm/s) | Predicted Toxicity Risk (0-1) | Composite Score |

| This compound | 150 | -2.5 | 150 | 0.2 | 8.5 |

| 2-Ethyl-4-(oxan-4-yl)pyridine | 250 | -2.3 | 120 | 0.15 | 7.0 |

| 3-Propyl-4-(oxan-4-yl)pyridine | 120 | -2.8 | 130 | 0.3 | 8.0 |

| 3-Ethyl-4-(cyclohexyl)pyridine | 300 | -3.1 | 100 | 0.25 | 6.5 |

| 3-Ethyl-4-(oxan-4-yl)-5-fluoropyridine | 80 | -2.6 | 160 | 0.22 | 9.2 |

Such an analysis allows researchers to focus their synthetic efforts on a smaller number of high-potential compounds, saving time and resources while increasing the probability of discovering a successful lead molecule. This synergy between computational prediction and experimental work is a hallmark of modern chemical research.

Advanced Analytical and Spectroscopic Techniques in Research Applications

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, dynamics, and interactions at an atomic level. For a compound like 3-Ethyl-4-(oxan-4-yl)pyridine, various NMR techniques could provide profound insights into its behavior in a biological context.

Ligand-Observed NMR for Protein-Ligand Interactions

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments, are instrumental in studying the binding of small molecules to macromolecular targets. These techniques are particularly useful for detecting weak to moderate binding affinities, which is often the case during the initial phases of drug discovery.

In the context of this compound, these methods could be employed to:

Confirm binding to a target protein.

Identify the parts of the molecule that are in close contact with the protein (the binding epitope).

Determine the dissociation constant (Kd) of the interaction.

However, a review of current scientific literature and databases reveals no specific studies that have published results from ligand-observed NMR experiments involving this compound and a protein target.

Structural Elucidation of Complex Biological Adducts (non-human)

NMR spectroscopy is a key technique for determining the structure of complex molecules, including adducts formed between small molecules and biological macromolecules from non-human sources. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be essential in characterizing the precise covalent or non-covalent association of this compound with a biological partner.

Currently, there are no published research findings detailing the structural elucidation of any such biological adducts involving this compound.

Dynamic Processes and Conformational Exchange

The flexibility of the oxane ring and its connection to the pyridine (B92270) core in this compound suggest that the molecule may exist in multiple conformations that can interchange. NMR techniques, such as variable temperature (VT) NMR and relaxation dispersion experiments, are designed to study these dynamic processes. Such studies could reveal the energetic barriers between different conformations and how the conformational landscape might change upon binding to a target.

Despite the theoretical applicability of these techniques, there is a lack of specific experimental data on the dynamic processes and conformational exchange of this compound in the available scientific literature.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Structural biology techniques like X-ray crystallography and Cryo-EM provide high-resolution three-dimensional structures of molecules and their complexes, offering invaluable insights into molecular recognition.

Co-Crystal Structures of this compound with Target Proteins

Obtaining a co-crystal structure of this compound bound to a target protein would be a significant step in understanding its mechanism of action. This would allow for a detailed analysis of the binding mode, including key hydrogen bonds, hydrophobic interactions, and the orientation of the ligand in the active site. The pyridine and oxane moieties offer potential hydrogen bonding sites, while the ethyl group can engage in hydrophobic interactions.

A search of the Protein Data Bank (PDB) and other crystallographic databases did not yield any co-crystal structures of this compound in complex with a target protein. While structurally related compounds have been crystallized with targets such as indoleamine 2,3-dioxygenase (IDO1), specific data for the title compound is absent.

High-Throughput Crystallography in Lead Optimization

High-throughput crystallography is a modern approach in drug discovery that allows for the rapid soaking or co-crystallization of a large number of compounds with a target protein. This enables the efficient structural evaluation of structure-activity relationships (SAR) and facilitates the optimization of lead compounds.

While this methodology is widely used, there is no specific information available that details the use of high-throughput crystallography for the optimization of leads based on the this compound scaffold.

Structural Basis of Selectivity and Resistance

Information regarding the structural basis of selectivity and potential resistance mechanisms related to this compound is not available in published research. In a typical research scenario, understanding the structural basis of a compound's selectivity would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This information would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern its binding affinity and selectivity for one target over others.

Studies on resistance mechanisms would often involve generating resistant cell lines or organisms and then using genomic and proteomic approaches to identify mutations in the target protein or changes in cellular pathways that lead to reduced efficacy of the compound.

Mass Spectrometry-Based Methods in Preclinical Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of modern preclinical research for its high sensitivity and specificity.

Metabolite Profiling and Identification (non-human)

No specific studies on the metabolite profiling and identification of this compound in non-human subjects have been reported. Generally, such studies would involve administering the compound to an animal model and collecting biological samples like plasma, urine, and feces over time. These samples would then be analyzed using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites. High-resolution mass spectrometry would be employed to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) would be used to elucidate their chemical structures by analyzing their fragmentation patterns.

Proteomics for Target Identification (non-human)

There is no publicly available research on the use of proteomics to identify the biological targets of this compound in non-human systems. Chemical proteomics approaches, such as affinity chromatography-mass spectrometry, are commonly used for this purpose. This would involve synthesizing a derivative of this compound that can be attached to a solid support. This "bait" is then used to capture its interacting proteins from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry, providing insights into the compound's mechanism of action.

Quantitative Analysis in Biological Matrices (non-human)

Methods for the quantitative analysis of this compound in non-human biological matrices have not been described in the literature. The development of such an assay would typically involve using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard of the compound would be synthesized to ensure accuracy and precision. The method would be validated according to regulatory guidelines to establish its linearity, accuracy, precision, and limits of detection and quantification in matrices such as plasma, blood, and various tissues.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for understanding the thermodynamics and kinetics of a compound's interaction with its biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

There are no published ITC data for the interaction of this compound with any biological target. ITC is a technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the compound into a solution containing the target molecule, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov This thermodynamic profile provides a complete picture of the binding forces driving the interaction.

Table 1: Hypothetical ITC Data for Compound-Target Interaction

| Parameter | Value | Unit |

| Stoichiometry (n) | Data not available | |

| Binding Affinity (Kd) | Data not available | µM |

| Enthalpy (ΔH) | Data not available | kcal/mol |

| Entropy (ΔS) | Data not available | cal/mol·K |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical sensing technique used to measure the real-time interaction between molecules. nih.gov In the context of this compound, SPR would be an invaluable tool for characterizing its binding kinetics to a specific protein target. This technique provides detailed information on the association and dissociation rates of the compound, which are crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies. nih.govmdpi.com

The core principle of SPR involves the immobilization of a target protein onto a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. nih.gov

A typical SPR experiment would involve several steps:

Immobilization of the Target Protein: The purified target protein would be covalently attached to a sensor chip, often one with a carboxymethyl dextran (B179266) surface.

Analyte Injection: A series of concentrations of this compound would be injected over the sensor surface.

Data Acquisition: The binding events are monitored in real-time, generating sensorgrams that show the association of the compound during the injection and its dissociation when the injection is replaced with buffer.

Kinetic Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). The K_D value is a measure of the binding affinity, with lower values indicating a stronger interaction.

The data obtained from such an experiment would be critical for lead optimization in a drug discovery program. For instance, medicinal chemists could synthesize analogs of this compound and use SPR to rapidly assess how structural modifications impact the binding kinetics.

Hypothetical Binding Kinetics Data for this compound and its Analogs

| Compound | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |

| This compound | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |

| Analog A | 1.8 x 10⁵ | 2.5 x 10⁻³ | 13.9 |

| Analog B | 3.2 x 10⁵ | 5.0 x 10⁻⁴ | 1.6 |

| Analog C | 5.0 x 10⁴ | 1.2 x 10⁻³ | 24.0 |

This data is for illustrative purposes only.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein. nih.gov It is a valuable technique for identifying compounds that bind to a target protein and for optimizing buffer conditions for protein purification and storage. nih.gov In the study of this compound, DSF could be employed to confirm its binding to a target protein and to provide insights into the stabilizing effect of this binding.

The principle behind DSF is that the binding of a ligand, such as this compound, to a protein generally increases the protein's thermal stability. nih.gov This increased stability is observed as a positive shift in the protein's melting temperature (T_m). The T_m is the temperature at which half of the protein population is unfolded.

A typical DSF experiment involves:

Sample Preparation: The target protein is mixed with a fluorescent dye that preferentially binds to the hydrophobic regions of the protein that become exposed upon unfolding. nih.gov This mixture is then aliquoted into a multiwell plate, with varying concentrations of this compound added to the wells.

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in a significant increase in fluorescence.

Data Analysis: The fluorescence is plotted against temperature, and the T_m is determined from the midpoint of the transition. A shift in the T_m (ΔT_m) in the presence of this compound compared to the protein alone indicates a binding event.

The magnitude of the ΔT_m can provide a qualitative measure of the binding affinity. A larger ΔT_m generally suggests a stronger interaction. This technique is particularly useful for initial screening of compound libraries to identify potential binders.

Hypothetical Thermal Shift Data for a Target Protein with this compound

| Concentration of this compound (µM) | T_m (°C) | ΔT_m (°C) |

| 0 (Control) | 42.5 | 0.0 |

| 1 | 43.8 | 1.3 |

| 10 | 45.2 | 2.7 |

| 50 | 46.5 | 4.0 |

| 100 | 47.1 | 4.6 |

This data is for illustrative purposes only.

Future Directions and Emerging Research Perspectives

Development of Next-Generation 3-Ethyl-4-(oxan-4-yl)pyridine Analogues

The development of new analogues of this compound is a key area of ongoing research, aimed at creating compounds with enhanced efficacy and more favorable drug-like properties. This involves a multi-faceted approach that combines chemical synthesis, computational modeling, and preclinical testing.

Strategies for Enhancing Potency and Selectivity

A primary goal in analogue development is to improve both the potency and selectivity of the parent compound. Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. nih.govnih.govresearchgate.net For the this compound scaffold, medicinal chemists are exploring several key strategies:

Modification of the Pyridine (B92270) Core: Introducing various substituents onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. nih.gov For instance, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions can modulate the compound's interaction with its biological target. nih.gov

Alterations to the Ethyl Group: The ethyl group at the 3-position is another critical site for modification. Researchers are investigating the effects of varying its length, introducing branching, or replacing it with other functional groups to optimize binding affinity.

Derivatization of the Oxane Ring: The oxane moiety offers further opportunities for structural diversification. Modifications aimed at improving target engagement could include altering the ring size or introducing substituents that can form additional hydrogen bonds or hydrophobic interactions. youtube.com

These systematic modifications, guided by computational docking simulations, aim to create analogues that fit more precisely into the target's binding pocket, thereby increasing potency and reducing off-target effects. nih.gov A scaffold-hopping approach, replacing the pyridine core with other bioisosteric heterocycles like pyrazole (B372694) or imidazopyridine, is also being considered to discover novel intellectual property and potentially improved kinase selectivity. nih.govmdpi.comdocumentsdelivered.com

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues

This table presents hypothetical data to demonstrate the principles of SAR-driven optimization.

| Compound ID | Modification on Pyridine Ring | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target B/A) |

|---|---|---|---|---|

| Parent | None | 150 | 3000 | 20 |

| Analogue 1 | 5-Fluoro | 75 | 3500 | 47 |

| Analogue 2 | 6-Methyl | 200 | 2500 | 12.5 |

| Analogue 3 | 5-Methoxy | 50 | 5000 | 100 |

| Analogue 4 | 2-Chloro | 120 | 1500 | 12.5 |

Optimization of Pharmacological Properties (non-human)

Beyond improving potency, a crucial aspect of analogue development is the optimization of their pharmacokinetic profiles, often referred to as ADME properties (Absorption, Distribution, Metabolism, and Excretion). nih.gov Preclinical in vitro and in vivo studies are essential for evaluating these characteristics. nih.gov Key parameters under investigation include:

Metabolic Stability: Researchers use in vitro assays with liver microsomes from different species (e.g., mouse, rat) to predict how a compound will be metabolized in the body. acs.orgnih.gov Modifications are often made to block sites of metabolic liability, for instance, by replacing a metabolically vulnerable hydrogen atom with a fluorine atom, a strategy known as "metabolic hardening". youtube.com

Solubility and Permeability: Good aqueous solubility and cell membrane permeability are vital for oral bioavailability. nih.gov The heterocyclic pyridine scaffold can enhance solubility. nih.gov Further modifications, such as the addition of polar groups, are systematically evaluated to strike a balance between these properties. spirochem.com

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to act on its target. Analogues are screened to ensure an optimal level of free drug concentration.

In Vivo Pharmacokinetics: Promising analogues are advanced to in vivo studies in animal models (e.g., rats) to determine key parameters like half-life, clearance, and bioavailability. nih.govnih.gov

Table 2: Hypothetical Preclinical ADME Profile of Optimized Analogues

This table presents hypothetical data to illustrate the goals of ADME optimization.

| Compound ID | Mouse Liver Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |

|---|---|---|---|---|

| Parent | 15 | 20 | 1.5 | 10 |

| Analogue A | 45 | 50 | 3.0 | 35 |

| Analogue B | >60 | 75 | 5.2 | 55 |

| Analogue C | 30 | 40 | 2.5 | 25 |

Addressing Synthetic Challenges for Scalability

For any promising drug candidate, the ability to produce it on a large scale is a critical consideration. Research is therefore focused on developing synthetic routes that are not only efficient but also cost-effective, safe, and environmentally sustainable. nih.govresearchgate.net For substituted pyridines like this compound, this involves moving beyond laboratory-scale syntheses to robust, scalable processes. nih.goviipseries.org

Key strategies include:

Convergent Synthesis: Designing routes where complex fragments of the molecule are synthesized separately and then combined late in the process. organic-chemistry.org

Catalytic Methods: Employing modern catalytic reactions, such as copper-catalyzed cross-coupling, to form key bonds under mild conditions, which can improve yield and functional group tolerance. organic-chemistry.orgacs.org

Flow Chemistry: Adapting multi-step procedures to continuous flow setups, which can offer better control over reaction conditions, improve safety, and facilitate easier scale-up. rsc.org

Exploration of Novel Biological Targets for this compound

While current research may focus on a specific target, the this compound scaffold could have therapeutic potential in other, as-yet-unidentified biological pathways. acs.org Modern drug discovery increasingly employs unbiased screening methods to uncover novel mechanisms of action and new therapeutic indications for existing molecular frameworks.

Phenotypic Screening Against Unexplored Biological Systems

Phenotypic screening involves testing compounds across a wide range of cell-based models of disease without a preconceived notion of the molecular target. bohrium.com This approach allows for the discovery of compounds that produce a desired biological outcome, such as inhibiting cancer cell growth or reducing inflammation.

For this compound and its analogues, a library of these compounds could be screened against:

A diverse panel of cancer cell lines to identify unexpected anti-proliferative activity.

Co-culture systems that model complex biological environments, such as the tumor microenvironment or neuronal networks.

High-content imaging assays that can simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) to reveal subtle but important biological effects.

A positive "hit" in a phenotypic screen initiates a process known as target deconvolution, where subsequent experiments are designed to identify the specific molecular target responsible for the observed effect. bohrium.comnih.govnih.gov

Proteomic and Genomic Approaches for Target Discovery

To identify the molecular targets of bioactive compounds, researchers are turning to powerful "omics" technologies. nih.govdrugtargetreview.com These methods provide an unbiased, system-wide view of a compound's interactions within the cell.

Chemical Proteomics: This approach uses a modified version of the bioactive compound as a "bait" to capture its binding partners from a complex mixture of cellular proteins. bio-protocol.orgfrontiersin.org An analogue of this compound could be immobilized on a solid support (affinity chromatography) or tagged with a photoreactive group to covalently link to its targets upon UV light exposure. bio-protocol.orgnih.govacs.org The captured proteins are then identified using mass spectrometry, revealing both primary targets and potential off-targets. criver.comsemanticscholar.org

Genomic Screening: Techniques like CRISPR-Cas9 screening can be used to systematically knock out or activate every gene in the genome. nih.govlonza.comcancer.gov By treating these modified cells with this compound, scientists can identify genes whose loss or overexpression confers resistance or sensitivity to the compound. nih.govacs.org Such "hits" point directly to the protein target or critical components of the pathway in which the compound acts. annualreviews.orgnih.gov These large-scale genomic approaches are invaluable for validating known targets and discovering entirely new ones. annualreviews.org

Through these forward-looking research avenues, the scientific community aims to fully elucidate the therapeutic potential of the this compound scaffold, paving the way for the development of innovative medicines.

This compound as a Chemical Probe for Biological Research

The strategic design and application of chemical probes are fundamental to advancing biological research. These small molecules are crafted to interact with specific protein targets, enabling the interrogation of biological pathways and the validation of therapeutic hypotheses. The compound this compound, with its distinct pyridine core, ethyl group, and saturated oxane ring, presents a scaffold that could be optimized for use as a chemical probe. Its development in this context would focus on enhancing its potency, selectivity, and cellular activity to serve as a precise tool for biological exploration.

Utility in Unraveling Disease Pathophysiology

Chemical probes derived from the this compound structure could offer significant utility in dissecting the complex mechanisms underlying various diseases. By designing derivatives that selectively bind to a protein of interest implicated in a disease state, researchers can modulate the protein's function and observe the downstream cellular consequences. This approach allows for a detailed examination of the protein's role in the disease's initiation and progression.

For instance, if a specific kinase is hypothesized to be hyperactive in a form of cancer, a probe based on this compound could be developed to inhibit it. Introducing this probe to cancer cell lines or animal models would help elucidate the specific signaling pathways regulated by that kinase and clarify its contribution to the disease phenotype. Such studies are critical for understanding the molecular basis of diseases like neurodegenerative disorders, metabolic syndromes, and inflammatory conditions.

Applications in Target Validation and Pathway Elucidation

A crucial step in drug discovery is target validation, the process of confirming that modulating a specific biological target will have the desired therapeutic effect. Chemical probes provide a direct method for this validation in a relevant physiological context. An optimized derivative of this compound could serve as an invaluable tool for this purpose.

The process would involve:

Target Engagement: Confirming that the chemical probe physically interacts with the intended protein target within a cellular environment.

Phenotypic Response: Observing a measurable biological effect that correlates with the engagement of the target.

Pathway Analysis: Using the probe to map the biological signaling cascade associated with the target, identifying upstream regulators and downstream effectors.

By providing clear evidence linking target modulation to a specific biological outcome, such a probe would build confidence in the selection of that target for a full-scale drug development program.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, accelerating timelines and improving the success rate of drug discovery. nih.gov These computational technologies can be applied to the this compound scaffold to predict its biological activities, design novel derivatives, and streamline experimental workflows.

AI-Driven Prediction of Biological Activity and ADME